molecular formula C8H10N2O2S B568157 Ethyl (2-pyridinylsulfanyl)carbamate CAS No. 113780-56-6

Ethyl (2-pyridinylsulfanyl)carbamate

Cat. No.: B568157
CAS No.: 113780-56-6
M. Wt: 198.24
InChI Key: GXJTWGIHMUGTER-UHFFFAOYSA-N
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Description

Ethyl (2-pyridinylsulfanyl)carbamate is a carbamate derivative characterized by a pyridine ring substituted with a sulfanyl (-S-) group at the 2-position, linked to a carbamate moiety. Carbamates are esters of carbamic acid (NH₂COOH) and are widely studied for their diverse applications in agrochemicals, pharmaceuticals, and industrial solvents. This moiety may alter metabolic pathways compared to simpler carbamates like ethyl carbamate (urethane) .

Properties

CAS No.

113780-56-6

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24

IUPAC Name

ethyl N-pyridin-2-ylsulfanylcarbamate

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-13-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

GXJTWGIHMUGTER-UHFFFAOYSA-N

SMILES

CCOC(=O)NSC1=CC=CC=N1

Synonyms

Carbamic acid, (2-pyridinylthio)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following carbamates are compared based on substituent effects:

Compound Substituent(s) Key Structural Features
Ethyl carbamate -OCH₂CH₃ Simple alkyl carbamate
Vinyl carbamate -OCH=CH₂ Unsaturated side chain
Ethyl N-hydroxycarbamate -OCH₂CH₃ and -NHOH Hydroxylamine derivative
Ethyl (2-pyridinylsulfanyl)carbamate 2-pyridinylsulfanyl (-S-C₅H₄N) Aromatic heterocycle with sulfur linkage

Key Observations :

  • Vinyl carbamate’s unsaturated side chain facilitates epoxidation, enhancing its carcinogenicity .

Carcinogenic and Mutagenic Potency

Data from rodent studies and bacterial mutagenicity assays highlight significant differences:

Compound Carcinogenic Potency (Relative to Ethyl Carbamate) Mutagenicity in S. typhimurium Metabolic Activation Pathway
Ethyl carbamate 1× (Baseline) Non-mutagenic CYP2E1-mediated oxidation to vinyl carbamate epoxide
Vinyl carbamate 10–50× higher Mutagenic (TA1535, TA100) Direct epoxidation to vinyl carbamate epoxide
Ethyl N-hydroxycarbamate Lower than ethyl carbamate Weakly mutagenic Requires further oxidation
This compound Not reported Not reported Likely CYP-mediated, modified by sulfur group

Notes:

  • Vinyl carbamate’s higher carcinogenicity is attributed to its rapid conversion to the electrophilic epoxide, which forms DNA adducts .
  • Ethyl carbamate requires metabolic activation via CYP2E1 to generate reactive intermediates, while vinyl carbamate bypasses this step .

Metabolic Pathways and Toxicity

  • Ethyl carbamate : Metabolized by CYP2E1 to vinyl carbamate, then to vinyl carbamate epoxide, which binds DNA and proteins .
  • Vinyl carbamate : Directly oxidized to its epoxide without requiring prior desaturation, explaining its heightened mutagenicity .
  • This compound : The pyridine ring may engage in hydrogen bonding or serve as a leaving group, while the sulfur atom could undergo oxidation to sulfoxide or sulfone metabolites, altering reactivity .

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